N,N-Diethyl-p-phenylenediamine sulfate chemical properties and structure
N,N-Diethyl-p-phenylenediamine sulfate chemical properties and structure
An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine Sulfate (B86663)
Abstract
N,N-Diethyl-p-phenylenediamine sulfate (DPD sulfate) is a versatile aromatic amine salt with significant applications in analytical chemistry and various industrial processes.[1][2] Primarily recognized as the key indicator reagent in the DPD method for quantifying free and total chlorine residuals in water, it is indispensable for water quality monitoring and treatment.[3] Its utility extends to the spectrophotometric determination of various drugs containing phenolic or aromatic amino groups.[4] Furthermore, DPD sulfate serves as a crucial intermediate in the synthesis of azo dyes and as a color developing agent in photography.[1][2][4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and detailed experimental protocols for its principal applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identifiers
N,N-Diethyl-p-phenylenediamine sulfate is the sulfuric acid salt of N,N-Diethyl-p-phenylenediamine.[2] The basic structure comprises a phenylenediamine core substituted with two ethyl groups on one of the amine functions.[2]
Caption: Chemical Structure of N,N-Diethyl-p-phenylenediamine Sulfate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 6283-63-2 | [1][5] |
| Molecular Formula | C₁₀H₁₈N₂O₄S | [1][5][6] |
| Molecular Weight | 262.33 g/mol | [1][7] |
| IUPAC Name | N¹,N¹-diethylbenzene-1,4-diamine; sulfuric acid | [5][7] |
| Synonyms | DPD sulfate, 4-Amino-N,N-diethylaniline sulfate, N,N-Diethyl-1,4-phenylenediammonium sulfate | [1][7] |
| InChI Key | AYLDJQABCMPYEN-UHFFFAOYSA-N | [5][6][7] |
| SMILES | CCN(CC)C1=CC=C(N)C=C1.OS(O)(=O)=O |[5][7][8] |
Physicochemical and Spectral Properties
DPD sulfate is typically a white to pale brown crystalline powder.[1][5][8] It is known to be sensitive to light and air.[4][9]
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to pale brown crystalline powder | [1][5][10] |
| Melting Point | 182 - 189 °C | [1][5] |
| Boiling Point | 274 - 275 °C | [11] |
| Solubility | Soluble in water (100 mg/mL) and alcohol. | [4][11][12] |
| pH | 2.0 - 2.2 (50 g/L in H₂O at 20 °C) |
Spectral Information Spectral data for N,N-Diethyl-p-phenylenediamine sulfate is available across various databases. This includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (GC-MS) data, which can be used for structural confirmation and purity assessment.[5][7][14]
Synthesis Overview
The synthesis of N,N-Diethyl-p-phenylenediamine sulfate is generally achieved through a multi-step process.[2][15] A common pathway involves the nitrosation of N,N-diethylaniline using sodium nitrite (B80452) in an acidic medium to form p-nitroso-N,N-diethylaniline hydrochloride.[2] This intermediate is then reduced, typically with iron powder or zinc powder in hydrochloric acid, to yield p-amino-N,N-diethylaniline.[2][15] The final step involves neutralization followed by salting with sulfuric acid to precipitate the N,N-Diethyl-p-phenylenediamine sulfate product.[2]
Key Applications
The unique redox properties of DPD sulfate make it a valuable reagent in several fields.
-
Water Quality Analysis : It is the standard chromogenic indicator for measuring free and total chlorine in water via the DPD method, which is approved by regulatory bodies like the U.S. EPA.[16][3] The reaction with chlorine produces a magenta-colored compound, the intensity of which is proportional to the chlorine concentration.[16][17]
-
Pharmaceutical Analysis : DPD sulfate is used for the spectrophotometric determination of drugs that possess a phenolic group (e.g., salbutamol (B1663637) sulphate, ritodrine (B1199850) hydrochloride) or an aromatic amino group (e.g., dapsone, sulfamethoxazole).[4][18][19] The method relies on an oxidative coupling reaction to produce a colored product suitable for quantification.[18][19]
-
Dye and Pigment Industry : It serves as a key intermediate in the manufacturing of various dyes, particularly azo dyes.[1][20]
-
Photography : The compound has been utilized as a color developing agent in photographic processes.[4]
Experimental Protocols
Protocol: DPD Colorimetric Method for Free and Total Chlorine
This protocol describes the determination of chlorine concentration in water samples using a colorimeter or spectrophotometer. The method is based on the reaction of DPD with chlorine to form a magenta color, which is measured photometrically at or near 515 nm.[16][3][21]
Caption: Workflow for the DPD Colorimetric Method.
Methodology:
-
Sample Collection : Collect the water sample immediately before analysis, avoiding excessive light and agitation.[22]
-
Instrument Zeroing :
-
Rinse a clean sample cell (cuvette) with the sample water.
-
Fill the cell to the 10 mL mark with the sample.
-
Place the cell into the colorimeter or spectrophotometer and zero the instrument to establish a baseline.[17]
-
-
Free Chlorine Measurement :
-
Remove the zeroed sample cell.
-
Add the contents of one DPD Reagent powder pillow or one DPD tablet for free chlorine.
-
Immediately cap the cell and shake vigorously for 20 seconds.[17]
-
Place the cell back into the instrument.
-
The reading should be taken within one minute of reagent addition. The result is displayed in mg/L of free chlorine.[3]
-
-
Total Chlorine Measurement :
-
Use a fresh water sample.
-
Follow the same procedure as for free chlorine, but use the DPD Total Chlorine Reagent (which contains potassium iodide).
-
After adding the reagent and mixing, allow for a reaction time of at least 3 minutes before taking the reading.[22]
-
The instrument will display the result in mg/L of total chlorine.
-
-
Interference Correction : Oxidized manganese is a common interference. To correct for this, add 0.5 mL of sodium arsenite solution to 100 mL of sample and mix before adding the DPD reagent.[22]
Protocol: Spectrophotometric Determination of Phenolic/Amine Drugs
This protocol outlines a general method for quantifying drugs with phenolic or aromatic amine groups using DPD sulfate, based on an oxidative coupling reaction with potassium iodate (B108269) (KIO₄) as the oxidant.[18][19]
Caption: Reaction pathway for spectrophotometric drug determination.
Methodology:
-
Standard Solution Preparation : Prepare a stock solution of the drug to be analyzed (e.g., 0.1 mg/mL) in deionized water. If necessary, use a small amount of acid (e.g., HCl) to aid dissolution.[23] Also prepare fresh solutions of DPD sulfate (e.g., 4.75 x 10⁻⁴ mol L⁻¹) and potassium iodate (KIO₄).[19]
-
Calibration Curve Construction :
-
Pipette appropriate volumes of the stock drug solution into a series of 10 mL volumetric flasks to create a range of standard concentrations (e.g., 1-25 µg/mL).[18]
-
To each flask, add the DPD sulfate solution and the KIO₄ solution. The optimal pH must be set; for phenolic drugs, an alkaline medium (e.g., NaOH) is used, while for aromatic amines, an acidic medium (e.g., HCl) is required.[19]
-
Allow the reaction to proceed. For aromatic amines, heating on a water bath (e.g., 60°C for 10 minutes) may be necessary to facilitate color development.[19]
-
After cooling to room temperature, dilute to the 10 mL mark with deionized water.
-
-
Absorbance Measurement :
-
Measure the absorbance of each solution against a reagent blank (containing all reagents except the drug).
-
For aromatic amine drugs, the resulting red-colored product typically has a maximum absorbance (λmax) around 550 nm.[18][19]
-
For phenolic drugs, the green-colored product has a λmax around 670 nm.[18][19]
-
-
Sample Analysis : Prepare the sample solution (e.g., from a crushed tablet) and treat it in the same manner as the standards. Determine its concentration by comparing its absorbance to the calibration curve.
Safety and Handling
N,N-Diethyl-p-phenylenediamine sulfate is harmful if swallowed and can cause serious eye irritation.[4][24] It may also cause skin sensitization upon contact.[9] Standard laboratory safety precautions should be employed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][24] The material should be stored in a tightly closed container in a dry, well-ventilated place, away from light and strong oxidizing agents.[4][8]
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- 15. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
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- 17. DPD Colorimeter Chlorine Test : 5 Steps - Instructables [instructables.com]
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